



N3-(2-Methoxy)ethyluridine: Uncharted Territory in RNA Sequencing

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Compound of Interest		
Compound Name:	N3-(2-Methoxy)ethyluridine	
Cat. No.:	B15594602	Get Quote

A comprehensive review of current scientific literature reveals no established applications or protocols for the use of N3-(2-Methoxy)ethyluridine in RNA sequencing. While the modification of uridine at the N3 position is a known strategy in RNA chemical biology, the specific N3-(2-Methoxy)ethyluridine compound has not been documented in the context of metabolic labeling or sequencing. Its existence is confirmed through chemical supplier listings, but its biological incorporation and effects on reverse transcription and sequencing remain uncharacterized.

For researchers, scientists, and drug development professionals interested in leveraging modified nucleosides for RNA sequencing, this signifies that **N3-(2-Methoxy)ethyluridine** represents a novel, yet unvalidated, tool. Any application would require foundational research to determine its biocompatibility, incorporation efficiency by cellular polymerases, and its signature in sequencing data.

In the absence of specific data for N3-(2-Methoxy)ethyluridine, we present detailed application notes and protocols for a well-established and analogous technique: Thiol-linked Alkylation for the Metabolic Sequencing of RNA (SLAM-seq). This method utilizes the uridine analog 4-thiouridine (s4U) to metabolically label newly transcribed RNA. The underlying principles of metabolic labeling, chemical derivatization, and sequencing-based detection are conceptually similar to how a novel analog like N3-(2-Methoxy)ethyluridine might be investigated and applied.



Application Notes: SLAM-seq for Dynamic Transcriptome Analysis

Introduction

Thiol-linked Alkylation for the Metabolic Sequencing of RNA (SLAM-seq) is a powerful technique to measure RNA synthesis and decay dynamics.[1][2][3][4] By metabolically labeling newly transcribed RNA with 4-thiouridine (s4U), a non-toxic uridine analog, it is possible to distinguish nascent transcripts from the pre-existing RNA pool.[5][6][7] The incorporated s4U is chemically modified through alkylation with iodoacetamide (IAA), which leads to a specific base change during reverse transcription in the course of library preparation for next-generation sequencing.[8][9] This T-to-C conversion allows for the bioinformatic identification and quantification of newly synthesized RNA at single-nucleotide resolution.[1][3][10]

Principle of the Method

The SLAM-seq workflow is a multi-step process that begins with the introduction of s4U into cell culture media.[9][11] As cells grow, they incorporate s4U into newly transcribed RNA in place of uridine. Following a labeling period, total RNA is isolated and treated with iodoacetamide (IAA). IAA specifically alkylates the thiol group of the incorporated s4U. During the reverse transcription step of RNA sequencing library preparation, the alkylated 4-thiouracil base is read as a cytosine by the reverse transcriptase, resulting in a T-to-C conversion in the sequencing data.[9][11] By analyzing the frequency of T-to-C conversions, researchers can quantify the proportion of newly transcribed RNA for each gene, enabling the calculation of RNA synthesis and decay rates.[2][8]

Applications

- Measuring RNA Synthesis and Decay Kinetics: SLAM-seq allows for the determination of transcriptome-wide RNA half-lives and turnover rates by performing pulse-chase experiments with s4U.[2][8]
- Identifying Immediate Transcriptional Responses: The high temporal resolution of SLAM-seq makes it ideal for studying the immediate effects of stimuli, such as drug treatment or environmental stress, on gene expression.[2][12]



- Dissecting Gene Regulatory Mechanisms: By providing a dynamic view of the transcriptome,
 SLAM-seq can offer insights into the post-transcriptional gene regulatory pathways, including those mediated by microRNAs and RNA-binding proteins.[1][3]
- Cell Type-Specific Transcriptomics: A variation of the method, SLAM-ITseq, allows for the analysis of gene expression in specific cell types within a tissue without the need for cell sorting.[8][13]

Quantitative Data Summary

The following tables summarize key quantitative parameters for SLAM-seq experiments as reported in the literature. These values can serve as a starting point for experimental design.

Table 1: 4-Thiouridine (s4U) Labeling Conditions

Cell Type	s4U Concentration (μM)	Labeling Duration	Reference
Mouse Embryonic Stem Cells (mESCs)	100	24 hours	[1]
Human B-cells	Not specified	5 minutes to 1 hour	[14]
HEK293 cells	300	0, 15, 30, 60 minutes	[15]
K562, yeast	Not specified	Time-course	[2]

Table 2: SLAM-seq Performance Metrics



Parameter	Typical Value	Notes	Reference
T>C Conversion Rate (in s4U-labeled samples)	>90%	The efficiency of identifying s4U incorporation.	[1]
Background T>C Error Rate (in unlabeled samples)	Low	Should be close to the inherent sequencing error rate.	[1]
Required RNA Input	0.5 - 500 ng (for Quant-seq)	Low-input protocols are available.	[1]
s4U Incorporation into Total RNA	~0.8% to 3.5%	After 5 minutes and 1 hour of labeling, respectively, in human B-cells.	[14]

Experimental Protocols Metabolic Labeling of Cultured Cells with 4-Thiouridine (s4U)

This protocol is adapted for adherent mammalian cells in a 10 cm dish.

- Cell Seeding: Seed cells the day before the experiment to reach 50-80% confluency at the time of labeling.[10]
- Prepare s4U Medium: Prepare a stock solution of 4-thiouridine (e.g., 100 mM in sterile water or DMSO). Protect the stock solution from light.[10][16] On the day of the experiment, dilute the s4U stock solution in pre-warmed complete culture medium to the desired final concentration (e.g., 100 μM).
- Labeling: Aspirate the existing medium from the cells and replace it with the s4U-containing medium.
- Incubation: Incubate the cells for the desired labeling period (e.g., 5 minutes to 24 hours) under standard cell culture conditions. Protect the cells from bright light during incubation.[5]



 Harvesting: To end the labeling, aspirate the s4U medium and immediately add 3 mL of TRIzol reagent to the plate to lyse the cells.[6]

Total RNA Isolation

- Lysate Collection: Scrape the cells in TRIzol and transfer the lysate to a new tube.
- Phase Separation: Add 0.2 mL of chloroform per 1 mL of TRIzol. Shake vigorously for 15 seconds and incubate at room temperature for 3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.[6]
- RNA Precipitation: Transfer the upper aqueous phase to a new tube. Add an equal volume of isopropanol and 1/10 volume of 5 M NaCl. Mix and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C.
- RNA Wash: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
 Centrifuge at 7,500 x g for 5 minutes at 4°C.
- Resuspension: Air-dry the pellet and resuspend in RNase-free water. Quantify the RNA concentration and assess its integrity.

Thiol-alkylation of s4U-containing RNA

- Prepare Alkylation Reaction: In a new tube, combine:
 - Total RNA: up to 25 μg
 - Iodoacetamide (IAA) solution: 50 mM final concentration (from a freshly prepared 500 mM stock in DMSO)
 - Sodium Phosphate Buffer (pH 8.0): 10 mM final concentration
 - \circ RNase-free water to a final volume of 50 μ L.
- Incubation: Incubate the reaction at 50°C for 15 minutes in the dark.
- RNA Purification: Purify the alkylated RNA using a standard ethanol precipitation protocol or an RNA cleanup kit to remove residual IAA.[12]



Library Preparation and Sequencing

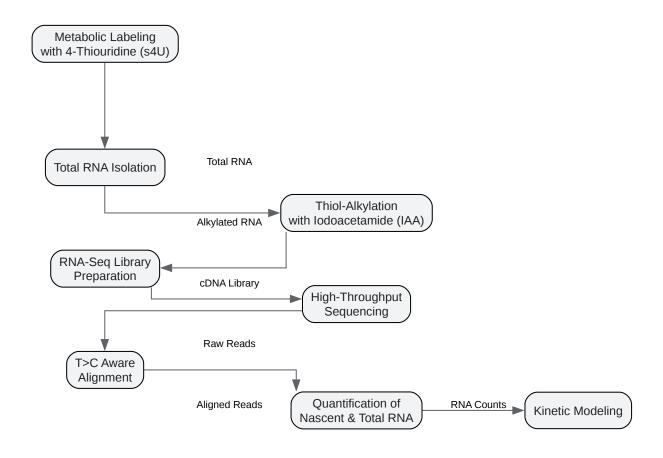
- Library Preparation: Use a suitable RNA sequencing library preparation kit, such as the
 QuantSeq 3' mRNA-Seq Library Prep Kit, which is compatible with the SLAM-seq workflow.
 [9][11] Follow the manufacturer's instructions. The alkylated s4U will be read as a 'C' during
 reverse transcription.
- Sequencing: Sequence the libraries on a high-throughput sequencing platform, ensuring a sufficient read depth to accurately quantify T>C conversions. A read length of at least 100 bp is recommended.[12]

Bioinformatic Analysis

- Data Preprocessing: Perform standard quality control and adapter trimming of the raw sequencing reads.
- Alignment: Align the reads to the reference genome using a T>C-aware aligner.
- T>C Conversion Analysis: Use a dedicated software package like SLAMdunk to identify and quantify T>C conversions in the aligned reads.[8] This will allow for the differentiation of nascent (T>C containing) and pre-existing (no T>C) transcripts.
- Kinetic Modeling: Apply appropriate kinetic models to the quantified nascent and total RNA levels to calculate RNA synthesis, processing, and degradation rates.

Visualizations

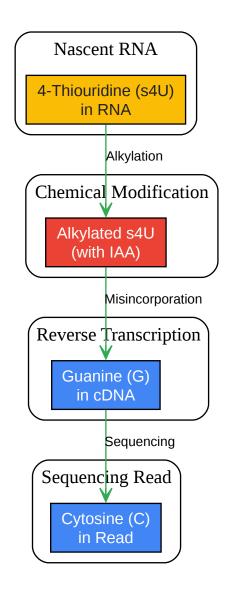




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Caption: The SLAM-seq experimental workflow from metabolic labeling to data analysis.





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Caption: The principle of T-to-C conversion in SLAM-seq.

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Methodological & Application





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